molecular formula C29H33ClKN3O7S2 B015842 Neo-Cyanine 3 CAS No. 427882-81-3

Neo-Cyanine 3

Cat. No.: B015842
CAS No.: 427882-81-3
M. Wt: 674.3 g/mol
InChI Key: MFRFMPCTDWFEAR-UHFFFAOYSA-M
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Description

Neo-Cyanine 3, also known as 2-[(3-(5-Chloroacetylamino)-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-enyl]-1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate, is a reactive fluorescent dye. It is part of the cyanine dye family, which is known for its high absorption coefficient and fluorescence emission intensity. These dyes are widely used in various scientific applications due to their ability to absorb and emit light over a broad spectral range .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neo-Cyanine 3 involves the reaction of 5-chloroacetylamino-1,3,3-trimethyl-2-methyleneindoline with 1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Neo-Cyanine 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Neo-Cyanine 3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging biological samples.

    Medicine: Utilized in diagnostic assays and imaging techniques for detecting and monitoring diseases.

    Industry: Applied in the development of sensors, photodynamic therapy, and solar cells

Mechanism of Action

The mechanism of action of Neo-Cyanine 3 involves its ability to absorb light and emit fluorescence. The dye’s molecular structure allows it to undergo electronic transitions upon light absorption, resulting in fluorescence emission. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved depend on the specific application and the environment in which the dye is used .

Comparison with Similar Compounds

Neo-Cyanine 3 is part of the larger cyanine dye family, which includes compounds such as:

Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct absorption and emission properties. This makes it particularly suitable for applications requiring high sensitivity and specificity .

Properties

CAS No.

427882-81-3

Molecular Formula

C29H33ClKN3O7S2

Molecular Weight

674.3 g/mol

IUPAC Name

potassium;(2E)-2-[(E)-3-[5-[(2-chloroacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate

InChI

InChI=1S/C29H34ClN3O7S2.K/c1-28(2)21-16-19(31-27(34)18-30)10-12-23(21)32(5)25(28)8-6-9-26-29(3,4)22-17-20(42(38,39)40)11-13-24(22)33(26)14-7-15-41(35,36)37;/h6,8-13,16-17H,7,14-15,18H2,1-5H3,(H2-,31,34,35,36,37,38,39,40);/q;+1/p-1

InChI Key

MFRFMPCTDWFEAR-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

SMILES

CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Synonyms

Neo-Cyanaine-3;  2[-3-[5-Chloroacetylamino)-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene]prop-1-enyl]-1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate;  5-[(2-Chloroacetyl)amino]-2-[3-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-yliden

Origin of Product

United States

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